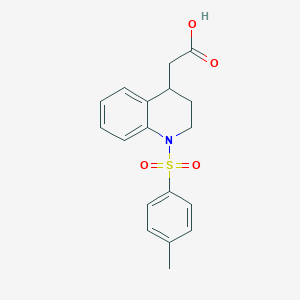
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tosyl group attached to the nitrogen atom of the tetrahydroquinoline ring, and an acetic acid moiety attached to the fourth carbon of the ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the tosylation of 1,2,3,4-tetrahydroquinoline followed by the introduction of the acetic acid moiety. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation .
Scientific Research Applications
2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
4-Hydroxy-2-quinolineacetic acid:
Uniqueness
The presence of the tosyl group in 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid makes it unique compared to other similar compounds. The tosyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C18H19NO4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-4-yl]acetic acid |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-8-15(9-7-13)24(22,23)19-11-10-14(12-18(20)21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3,(H,20,21) |
InChI Key |
CFHLCVFCPXCOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


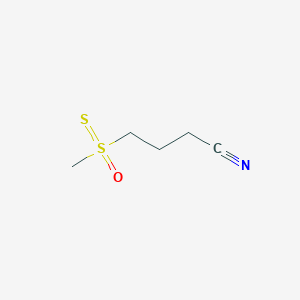
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)


![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)

![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)
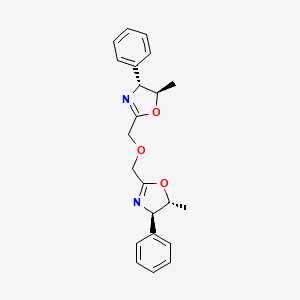
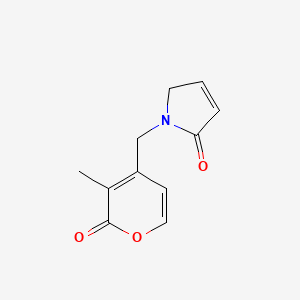
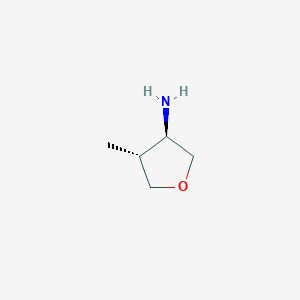
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
